

Unambiguous Structural Determination of Dihydrofuranone Derivatives: A Comparative Guide to X-ray Crystallography

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Compound of Interest

Compound Name: 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

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For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of X-ray crystallography for the structural confirmation of **2,2,5,5-tetramethyldihydrofuran-3(2H)-one** derivatives, benchmarked against other common analytical techniques. By presenting key experimental data and protocols, this document underscores the definitive power of single-crystal X-ray diffraction in establishing absolute stereochemistry and solid-state conformation.

While specific crystallographic data for **2,2,5,5-tetramethyldihydrofuran-3(2H)-one** was not found in the initial search, the principles and methodologies are demonstrated through the analysis of structurally related dihydrofuran and tetrahydrofuran derivatives. The data presented herein serves as a practical guide to the application and interpretation of X-ray crystallography for this class of compounds.

Comparative Analysis of Structural Elucidation Techniques

The determination of a molecule's three-dimensional structure is a critical step in chemical and pharmaceutical research. While spectroscopic methods provide valuable information about

connectivity and functional groups, X-ray crystallography offers unparalleled detail regarding the precise spatial arrangement of atoms.

Technique	Information Provided	Advantages	Limitations
Single-Crystal X-ray Crystallography	Absolute 3D molecular structure, bond lengths, bond angles, torsion angles, stereochemistry, crystal packing.	Provides unambiguous and definitive structural information.	Requires a suitable single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Connectivity of atoms (¹ H, ¹³ C), relative stereochemistry (NOE), solution-state conformation.	Non-destructive, provides information about the molecule in solution.	Does not provide absolute stereochemistry or precise bond lengths/angles.
Infrared (IR) Spectroscopy	Presence of specific functional groups.	Fast, simple, and requires a small amount of sample.	Provides limited information on the overall molecular structure.
Mass Spectrometry (MS)	Molecular weight and fragmentation patterns.	High sensitivity, provides information on elemental composition.	Does not provide information on the 3D arrangement of atoms.

X-ray Crystallographic Data for Dihydrofuranone and Related Derivatives

The following table summarizes key crystallographic parameters obtained from published studies on various dihydrofuranone and tetrahydrofuran derivatives, illustrating the typical data generated from such analyses.

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	R-factor	Reference
(3R,4S ,5R)-3, 4-O- isopro pylide nediox y-5- vinyl- dihydr ofuran -2-one oxime	C ₉ H ₁₃ NO ₄	Monoclinic	P2 ₁	6.2282 (8)	8.2300 (6)	10.590 3(8)	105.25 6(8)	0.048	[1][2]
2- cyano guanid inophe nytoin	C ₁₆ H ₁₁ N ₅ O ₂	Monoclinic	P2 ₁ /c	-	-	-	-	-	[3]
Manni ch base of 2- cyano guanid inophe nytoin with morph oline	C ₂₁ H ₂₀ N ₆ O ₃	Monoclinic	C2/c	-	-	-	-	-	[3]
3- (triphe nylpho	C ₂₂ H ₁₇ O ₃ P·C 4H ₈ O	-	-	-	-	-	-	-	[4]

sphora
nylide
ne)-2,
5-
dihydr
ofuran
-2,5-
dione
tetrahy
drofur
an
monos
olvate

Note: Detailed unit cell parameters were not available in all abstracts.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a generalized methodology for the structural determination of a crystalline derivative of **2,2,5,5-tetramethyldihydrofuran-3(2H)-one**.

1. Crystallization:

- The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethyl acetate, petroleum ether).
- Slow evaporation of the solvent at room temperature is a common technique to induce crystallization. Other methods include vapor diffusion and slow cooling of a saturated solution.
- The goal is to obtain well-formed, single crystals free of defects.^[3]

2. Data Collection:

- A suitable single crystal is selected and mounted on a goniometer head.

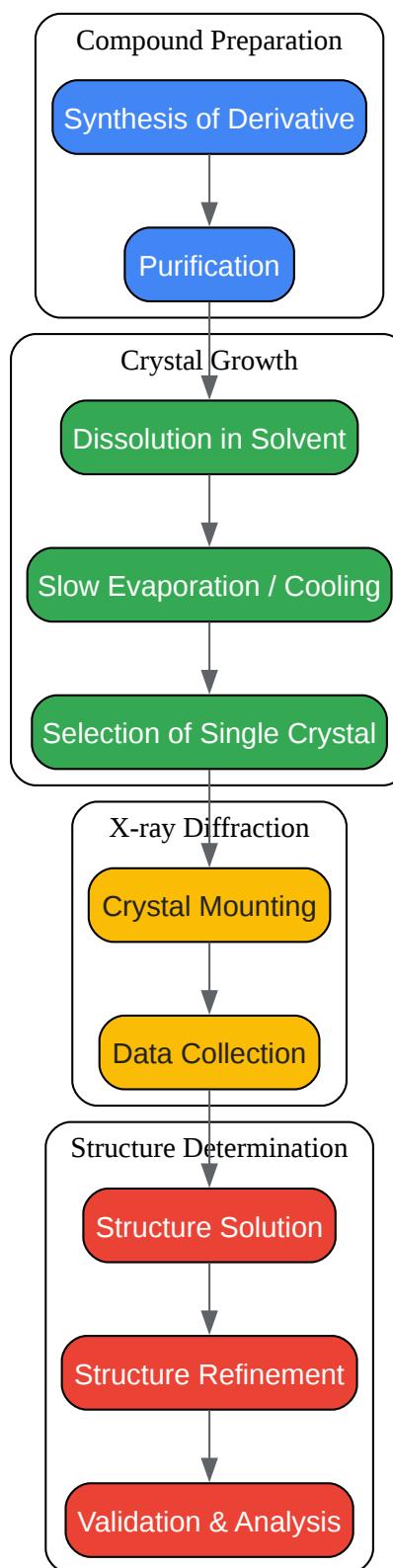
- The crystal is placed in a diffractometer equipped with an X-ray source (e.g., Mo K α radiation) and a detector (e.g., CCD).[3]
- The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
- A series of X-ray diffraction images are collected as the crystal is rotated.

3. Structure Solution and Refinement:

- The collected diffraction data is processed to determine the unit cell dimensions and space group.
- The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
- The atomic positions and their thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.
- The final model is validated, and the crystallographic data, including bond lengths, bond angles, and the R-factor (a measure of the agreement between the experimental data and the fitted model), are reported.

Workflow for Structural Confirmation by X-ray Crystallography

The following diagram illustrates the typical workflow for determining the structure of a small molecule using single-crystal X-ray diffraction.

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Experimental workflow for single-crystal X-ray crystallography.

In conclusion, while spectroscopic methods are indispensable for routine characterization, single-crystal X-ray crystallography remains the gold standard for the unambiguous structural confirmation of novel compounds such as derivatives of **2,2,5,5-tetramethyldihydrofuran-3(2H)-one**. The detailed atomic-level information it provides is crucial for understanding structure-activity relationships, guiding further drug design, and securing intellectual property.

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